Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate
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Overview
Description
Tert-butyl 9-hydroxy-2-azadispiro[3.0.3{5}.2{4}]decane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-hydroxy-2-azadispiro[3.0.3{5}.2{4}]decane-2-carboxylate typically involves multiple steps. One common approach involves the reaction of tert-butyl 2-oxo-3-azabicyclo[3.3.1]nonane-9-carboxylate with 1,5-dibromopentane, followed by reduction and cyclization reactions. The reaction conditions often require the use of sodium borohydride and acetic acid as reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-hydroxy-2-azadispiro[3.0.3{5}.2{4}]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl 9-hydroxy-2-azadispiro[3.0.3{5}.2{4}]decane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 9-hydroxy-2-azadispiro[3.0.3{5}.2{4}]decane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate
- Tert-butyl 2-oxo-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate
- Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
Tert-butyl 9-hydroxy-2-azadispiro[3.0.3{5}.2{4}]decane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 10-hydroxy-7-azadispiro[3.0.35.24]decane-7-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-8-13(9-15)7-10(16)14(13)5-4-6-14/h10,16H,4-9H2,1-3H3 |
InChI Key |
WYDFYSJHTFODCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C23CCC3)O |
Origin of Product |
United States |
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